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Compound of Interest

Compound Name: Di-o-cresyl phosphate

Cat. No.: B032854

Introduction

Tri-o-cresyl phosphate (TOCP) is an organophosphorus compound recognized for its
neurotoxic potential, capable of inducing organophosphate-induced delayed neuropathy
(OPIDN).[1] The toxicity of TOCP is not inherent to the parent compound but arises from its
metabolic activation in vivo.[2] The biotransformation of TOCP, primarily mediated by
cytochrome P450 enzymes, leads to the formation of various metabolites, some of which are
highly reactive and toxic.[2][3] Studying these metabolites is crucial for understanding the
mechanisms of toxicity and for developing diagnostic and therapeutic strategies. This
document provides detailed protocols for the chemical synthesis of key Di-o-cresyl phosphate
(DOCP) and related metabolites, which are essential standards for toxicological and
pharmacokinetic studies.[4][5]

The protocols outlined below are based on established methods for synthesizing hydroxylated
and acidic metabolites of TOCP.[6][7] These synthetic standards enable researchers to
accurately identify and quantify metabolites in biological samples and to investigate their
specific toxicological properties.

Metabolic Activation Pathway

The primary mechanism of TOCP-induced neurotoxicity involves its conversion to a cyclic
phosphate ester. The initial step is the hydroxylation of a methyl group on one of the o-cresyl
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rings, followed by cyclization to form the highly neurotoxic metabolite, saligenin cyclic-o-tolyl
phosphate, also known as cresyl saligenin phosphate (CBDP).[2][4] This metabolite is a potent
inhibitor of neuropathy target esterase (NTE), the inhibition of which is a key event in the
initiation of OPIDN.[1]
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Caption: Metabolic activation of TOCP to its neurotoxic metabolite, CBDP, and subsequent
inhibition of NTE.

Quantitative Data Summary
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The synthesis of TOCP metabolites allows for the production of analytical standards with high
purity, essential for accurate toxicological assessment. The purity of the synthesized
compounds is typically confirmed using High-Performance Liquid Chromatography (HPLC).[6]

[7]
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Experimental Protocols

The following protocols describe the synthesis of key di-o-cresyl phosphate metabolites. A
general workflow for synthesis and purification is first visualized.
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Caption: General workflow for the synthesis, purification, and analysis of TOCP metabolites.

Protocol 1: Synthesis of Di-o-cresyl hydrogen
phosphate

This protocol describes a two-step synthesis for producing di-o-cresyl hydrogen phosphate.[6]

[8]
Step 1: Synthesis of Di-o-cresyl phosphorochloridate (Intermediate)

o Reactants: Combine o-cresol and phosphorus oxychloride (POCI3) in a 2:1 molar ratio in a
suitable reaction vessel.

o Catalyst: Add anhydrous aluminum chloride (AICI3) as a catalyst.

e Reaction: Stir the mixture under anhydrous conditions. The reaction proceeds to form the di-
o-cresyl phosphorochloridate intermediate.

e Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin-Layer
Chromatography, TLC).
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e Work-up: Upon completion, the intermediate can be isolated or used directly in the next step.
Avyield of approximately 60% can be expected for the intermediate.[8]

Step 2: Hydrolysis to Di-o-cresyl hydrogen phosphate

Hydrolysis: Add the di-o-cresyl phosphorochloridate intermediate (e.g., 4 g) to a 10% sodium
hydroxide (NaOH) solution (e.g., 100 mL).[8]

o Reaction: Stir the mixture at room temperature for approximately 5 hours to ensure complete
hydrolysis.[8]

 Acidification: Carefully acidify the reaction mixture to a pH of 5 using 9 N sulfuric acid
(H2S04).[8]

o Extraction: Extract the aqueous solution with a suitable organic solvent, such as diethyl
ether.

« |solation: Dry the organic extracts (e.g., over anhydrous sodium sulfate), filter, and evaporate
the solvent under reduced pressure to yield the crude di-o-cresyl hydrogen phosphate. A
yield of around 90% for this step is reported.[8]

Purification: Purify the crude product using preparative TLC or column chromatography.

Protocol 2: Synthesis of Di-o-cresyl o-
hydroxymethylphenyl phosphate (Hydroxymethyl TOCP)
This protocol involves the reaction of the phosphorochloridate intermediate with a protected

alcohol.[6][7]

o Reactants: Use the di-o-cresyl phosphorochloridate synthesized in Protocol 1, Step 1. The
other key reactant is the potassium salt of o-hydroxybenzyl alcohol.

o Reaction: Dissolve the di-o-cresyl phosphorochloridate in an appropriate anhydrous solvent.
Add the potassium salt of o-hydroxybenzyl alcohol to the solution.

o Conditions: Stir the reaction mixture, potentially with gentle heating, until the reaction is
complete as monitored by TLC.
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o Work-up: After the reaction is complete, quench the mixture and perform an agqueous work-
up.

» Extraction: Extract the product into an organic solvent.

 Purification: Dry the organic layer, evaporate the solvent, and purify the resulting crude
product.

Protocol 3: Purification and Analysis

Purification is critical to obtaining metabolites suitable for sensitive toxicological assays.

o Preparative TLC: The crude products from the synthesis protocols are separated and purified
using repeated preparative thin-layer chromatography (TLC) with multiple solvent systems to
resolve the desired product from byproducts and unreacted starting materials.[6][7]

e High-Performance Liquid Chromatography (HPLC): The purity of the final isolated
metabolites is determined by HPLC.[6][7] This analytical technique provides quantitative data
on the purity level, which should typically range from 92% to 99%.[6]

 Structural Verification: The chemical structures of the synthesized metabolites should be
unequivocally confirmed using spectroscopic techniques such as infrared (IR) spectroscopy,
proton nuclear magnetic resonance (*H-NMR), and mass spectrometry (MS).[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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